2-Cyano-4-fluorobenzylamine
Description
Contextualizing Fluorinated Benzylamines and Benzonitriles as Pivotal Organic Building Blocks in Contemporary Chemical Synthesis
Fluorinated benzylamines and benzonitriles are foundational pillars in the construction of complex organic molecules. Their utility stems from their ability to serve as versatile intermediates in the synthesis of a wide array of compounds, from pharmaceuticals to advanced materials. nih.govjecibiochem.com Fluorinated benzylamines, for instance, are crucial in the development of bioactive molecules and are often employed in the synthesis of non-classical nucleoside antiviral drugs. The introduction of fluorine into the benzylamine (B48309) scaffold can significantly alter the physicochemical properties of the resulting molecules, influencing factors like metabolic stability and binding affinity. beilstein-journals.org
Similarly, benzonitriles are indispensable precursors in organic synthesis. nih.gov The cyano group can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a gateway to a diverse range of chemical entities. jecibiochem.comevitachem.com In industrial applications, benzonitriles are key starting materials for pigments, resins, and pharmaceuticals. nih.gov The strategic placement of a fluorine atom on the benzonitrile (B105546) ring, as seen in 4-fluorobenzonitrile, further enhances its utility by modulating the reactivity of the cyano group and the aromatic ring itself. jecibiochem.com
Significance of the Cyano and Fluoro Substituents in Rational Molecular Design and Chemical Reactivity
The presence of both a cyano (-CN) and a fluoro (-F) group on the same aromatic scaffold, as in 2-Cyano-4-fluorobenzylamine, imparts a unique set of properties that are highly advantageous in rational molecular design.
The fluoro substituent is a powerful tool in medicinal chemistry due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. beilstein-journals.orgresearchgate.net Its introduction can:
Enhance metabolic stability: By blocking sites susceptible to oxidative metabolism, fluorine can prolong the biological half-life of a drug molecule. researchgate.net
Modulate lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.net
Influence binding affinity: The strong electron-withdrawing nature of fluorine can alter the electronic distribution in a molecule, leading to more favorable interactions with biological targets like enzymes and receptors.
Alter pKa: The inductive effect of fluorine can influence the acidity or basicity of nearby functional groups. researchgate.net
The cyano group is a versatile functional group with a linear geometry that offers several advantages in molecular design: nih.gov
Hydrogen bond acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems.
Metabolic stability: The cyano group is relatively stable to metabolic degradation.
Synthetic handle: As mentioned previously, the cyano group is an excellent precursor for a variety of other functional groups. jecibiochem.comevitachem.com
The combination of these two substituents in this compound creates a molecule with a fine-tuned electronic and steric profile, making it an attractive building block for the synthesis of novel compounds with tailored properties. smolecule.com
Overview of Research Trajectories for Aromatic Amines and Nitriles in Modern Chemistry
The fields of aromatic amines and nitriles are characterized by continuous innovation and expanding applications.
Aromatic amines are central to the synthesis of a vast number of industrially important chemicals, including dyes, polymers, and pharmaceuticals. mdpi.com Current research trends in this area focus on:
Development of novel catalytic systems: There is a strong emphasis on creating more efficient and environmentally friendly methods for the synthesis and functionalization of aromatic amines. mdpi.com
Green chemistry approaches: Researchers are exploring alternative reaction conditions and solvents to minimize the environmental impact of amine synthesis.
Applications in materials science: Aromatic amines are being investigated for their potential use in the development of new organic electronic materials.
Aromatic nitriles are also a major focus of research, driven by their importance as synthetic intermediates. sioc-journal.cn Key research trajectories include:
New methods for C-CN bond activation: While traditionally viewed as a stable group, recent research has focused on developing methods to catalytically transform the C-CN bond, opening up new synthetic possibilities. sioc-journal.cn
Photocatalysis: The use of light to drive chemical reactions involving nitriles is a rapidly growing area of research.
Medicinal chemistry applications: The incorporation of the nitrile group into drug candidates continues to be a successful strategy for improving their pharmacological profiles. umich.edu
Scope and Research Objectives for this compound within Academic Research Frameworks
Within the broader context of chemical research, the study of this compound is driven by a number of specific objectives:
Exploration of Novel Synthetic Methodologies: A primary goal is the development of efficient and scalable synthetic routes to this compound and its derivatives. This includes the investigation of novel catalysts and reaction conditions to improve yield and reduce environmental impact. smolecule.com
Elucidation of Reactivity and Mechanistic Pathways: Researchers are interested in understanding the unique reactivity of this compound, particularly how the interplay between the cyano, fluoro, and amino groups influences its chemical behavior. This includes studying its participation in various reactions such as nucleophilic substitutions, reductions, and oxidations. smolecule.com
Application as a Scaffold in Medicinal Chemistry: A significant research focus is the use of this compound as a key building block for the synthesis of new drug candidates. Its structural features suggest potential applications in developing agents for a range of diseases. smolecule.com Preliminary studies on similar structures have indicated potential antimicrobial and anticancer properties. smolecule.com
Development of Advanced Materials: The unique electronic properties conferred by the fluoro and cyano groups make this compound a promising candidate for the development of new materials with specific optical or electronic properties. smolecule.com
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇FN₂ | smolecule.com |
| Molecular Weight | 150.16 g/mol | smolecule.com |
| XLogP3 | 1.3 | smolecule.com |
| Hydrogen Bond Donor Count | 1 | smolecule.com |
Interactive Table: Key Research Areas for this compound
| Research Area | Key Objectives | Potential Applications |
|---|---|---|
| Synthetic Chemistry | Develop efficient and green synthesis methods. | Scalable production for research and industry. |
| Medicinal Chemistry | Use as a scaffold for novel drug candidates. | Development of new therapeutics (e.g., anticancer, antimicrobial). smolecule.com |
| Materials Science | Investigate its use in creating new functional materials. | Development of sensors or electronic components. smolecule.com |
| Reaction Mechanisms | Understand the influence of substituents on reactivity. | Predict and control chemical transformations. |
Structure
3D Structure
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-(aminomethyl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H,4,10H2 |
InChI Key |
YDTCKYRLMVKQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CN |
Origin of Product |
United States |
Derivatization Strategies and Functional Compound Synthesis Utilizing 2 Cyano 4 Fluorobenzylamine As a Building Block
Construction of Complex Organic Architectures through Amine or Nitrile Functionalization
The primary amine (-NH2) and the nitrile (-CN) groups on the 2-Cyano-4-fluorobenzylamine scaffold serve as key reaction sites. The amine group readily participates in nucleophilic substitution and addition reactions, while the nitrile group can be involved in cycloadditions and other transformations to form nitrogen-containing heterocycles. This dual reactivity allows for its integration into a wide range of molecular structures with applications in medicinal chemistry and materials science.
This compound is a precursor for synthesizing cyanoguanidine derivatives. The reaction typically involves the addition of the primary amine to a cyanamide (B42294) source. These cyanoguanidine moieties can be important intermediates in the production of various biologically active compounds. wikipedia.org The general synthetic approach for biguanides, which are structurally related to cyanoguanidines, often involves the reaction of amines with cyanoguanidine itself, sometimes facilitated by copper salts or by direct fusion of the amine hydrochloride with cyanoguanidine. beilstein-journals.orgbeilstein-journals.org
Furthermore, the functional groups of this compound can be utilized to construct other nitrogen-containing heterocycles. ekb.egnih.gov For instance, the amine group can react with appropriate precursors to form rings, or the nitrile group can participate in cyclization reactions, leading to a variety of heterocyclic systems. ekb.eg
Table 1: Examples of Reagents for Cyanoguanidine and Heterocycle Synthesis
| Reagent Class | Specific Example | Resulting Structure |
|---|---|---|
| Cyanamide Source | Cyanamide | Cyanoguanidine derivative |
| Dicyanamide Salt | Sodium Dicyanamide | Cyanoguanidine precursor |
| Cyclization Partner | Diketones | Fused heterocyclic systems |
| Cyclization Partner | α,β-Unsaturated ketones | Pyridine derivatives |
The primary amine of this compound readily reacts with isocyanates or other carbonyl compounds to form substituted urea (B33335) derivatives. organic-chemistry.orgresearchgate.netgoogle.combioorganic-chemistry.comorganic-chemistry.org This reaction is a common strategy for introducing the urea functional group, which is a key structural motif in many pharmaceuticals and biologically active molecules. The synthesis can be achieved through various methods, including the reaction of amines with isocyanates generated in situ to avoid handling these toxic reagents directly.
When a diisocyanate is reacted with a diamine, polymerization occurs, leading to the formation of polyureas. rsc.orgsphinxsai.comresearchgate.netnih.govnih.gov While this compound is a monoamine, it can be incorporated as a chain-terminating agent or used to modify the properties of the resulting polymer. Isocyanate-free methods for polyurea synthesis, such as the melt polycondensation of urea with diamines, are also being explored for safety reasons. rsc.org
Table 2: Common Reagents for Urea Synthesis from Amines
| Reagent Type | Example | Reaction Condition |
|---|---|---|
| Isocyanate | Phenyl isocyanate | Typically in an inert solvent |
| Phosgene Equivalent | Triphosgene, Carbonyldiimidazole | Used to form isocyanate in situ |
| Carbamate | Phenyl carbamates | Reaction with amine in DMSO |
| Rearrangement Precursor | Carboxylic acids via hydroxamic acids | Lossen rearrangement |
The structural framework of this compound can be incorporated into molecules designed as chemical probes and bioconjugates. The amine group provides a convenient handle for attaching this fragment to biomolecules or fluorescent tags. The presence of the fluorine atom can be advantageous for ¹⁹F NMR studies, a technique used in drug discovery and for probing biological systems. The cyano group can also be used as a reactive handle or a specific binding element in the design of targeted probes.
The 2-cyanoanilino moiety, which can be derived from or is related to this compound, is a key precursor for the synthesis of quinoline (B57606) derivatives. iipseries.orgnih.govrsc.org Classic methods like the Combes, Pfitzinger, or Friedländer synthesis can be adapted to construct the quinoline core. iipseries.org For example, the reaction of an ortho-aminoaryl ketone (related to the benzylamine (B48309) structure) with a compound containing a reactive methylene (B1212753) group can lead to the formation of a substituted quinoline.
The synthesis of fused heterocyclic systems often involves intramolecular cyclization reactions where both the amine and another functional group on the aromatic ring participate. airo.co.inresearchgate.netnih.gov These complex scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov
One of the most fundamental reactions of the primary amine in this compound is acylation to form amides. nih.govresearchgate.net Reaction with acetyl chloride or acetic anhydride (B1165640) yields the corresponding acetamide (B32628) analogue. This transformation is often used to protect the amine group or to introduce a specific structural element. Cyanoacetamide derivatives are versatile intermediates in organic synthesis, serving as building blocks for various heterocyclic compounds. ekb.egresearchgate.netresearchgate.netperiodikos.com.brgoogle.com
Table 3: Selected Acylating Agents for Amidation
| Acylating Agent | Product Type | Typical Catalyst/Base |
|---|---|---|
| Acetyl Chloride | Acetamide | Pyridine, Triethylamine |
| Acetic Anhydride | Acetamide | None or mild acid/base |
| Benzoyl Chloride | Benzamide | Pyridine, Triethylamine |
| Carboxylic Acid | Amide | Coupling agents (e.g., DCC, EDC) |
The nitrile group of this compound or its derivatives can serve as a precursor for the formation of nitrogen-containing heterocycles like triazoles. frontiersin.orgresearchgate.netfrontiersin.orgnih.govtroindia.in For instance, 1,2,4-triazoles can be synthesized through the reaction of nitriles with hydrazines or other reagents that provide the remaining nitrogen atoms of the ring.
Similarly, the atoms of the this compound scaffold can be incorporated into oxazole (B20620) rings. mdpi.comorganic-chemistry.orgnih.gov The van Leusen oxazole synthesis, for example, reacts an aldehyde with tosylmethylisocyanide (TosMIC) to form the oxazole ring. mdpi.comnih.gov While not a direct reaction of the benzylamine itself, derivatives containing an aldehyde function could be used in such a synthesis to incorporate the fluoro-substituted benzyl (B1604629) fragment into an oxazole-containing molecule.
Role as a Ligand and Precursor in Coordination Chemistry
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound possesses two primary functional groups that enable it to act as a versatile ligand: the cyano group (-C≡N) and the primary amine group (-CH₂NH₂). Both the nitrogen atom of the cyano group and the nitrogen atom of the amine group have lone pairs of electrons that can be donated to a metal center, allowing the molecule to function as a monodentate or potentially a bridging ligand.
The presence of these two distinct coordination sites allows for the formation of various metal complexes. The amine group typically forms a strong sigma (σ) bond with metal ions. The cyano group can also coordinate to a metal through the nitrogen atom's lone pair. bath.ac.uk This dual functionality makes this compound a valuable precursor in the synthesis of more complex coordination compounds, including metal-organic frameworks (MOFs) and other coordination polymers. The reactivity of the cyano and amine groups allows for their transformation into other functionalities, further expanding their role in creating diverse coordination architectures. bath.ac.uk The specific coordination mode and the resulting complex's stability and properties are influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions.
Table 1: Coordination Sites of this compound and Their Potential Interactions
| Functional Group | Coordination Atom | Potential Bonding Interaction |
| Aminomethyl | Nitrogen (N) | σ-donation of lone pair electrons to a metal center. |
| Cyano | Nitrogen (N) | σ-donation of lone pair electrons; can act as a bridging ligand. |
Application in Advanced Materials Science Research
Metal-halide perovskites are a leading material for next-generation solar cells due to their exceptional optoelectronic properties. solardaily.comsciencedaily.com However, polycrystalline perovskite films, such as those made from formamidinium lead iodide (FAPbI₃), often contain defects in their crystal structure, particularly at the surfaces and grain boundaries. solardaily.comsciencedaily.com These defects, which include undercoordinated lead ions (Pb²⁺), act as traps for charge carriers, leading to non-radiative recombination and limiting the power conversion efficiency (PCE) and long-term stability of the solar cells. kaust.edu.sa
A key strategy to mitigate these issues is "defect passivation," which involves introducing additives that can neutralize these defect sites. researchgate.net Molecules containing Lewis base functionalities are particularly effective for this purpose. This compound, with its cyano and amine groups, can function as such an additive. The cyano group is known to effectively passivate undercoordinated Pb²⁺ defects through strong binding interactions. kaust.edu.sascispace.comresearchgate.net This interaction stabilizes the perovskite structure and minimizes deep trap states within the material. scispace.com
Research on similar cyano-based molecules and fluorinated benzylamine derivatives has demonstrated significant improvements in perovskite solar cell (PSC) performance. The cyano groups anchor at the grain boundaries, while the organic moiety can enhance charge separation and transport. kaust.edu.sascispace.com Furthermore, the use of fluorinated additives like 2,4-difluorobenzylamine (B110887) (FBA) has been shown to improve the moisture resistance of the perovskite film, a critical factor for long-term operational stability. nih.gov The introduction of such additives can lead to a smoother surface morphology, larger crystal grains, and suppressed defects, ultimately boosting both efficiency and durability. mdpi.com
Table 2: Research Findings on Perovskite Solar Cells Using Cyano-Based and Fluorinated Additives
| Additive Type | Key Function | Observed Improvements |
| Cyano-based molecules | Passivates undercoordinated Pb²⁺ defects via strong binding of the cyano group. kaust.edu.saresearchgate.netscispace.com | Enhanced charge separation and transport, increased Power Conversion Efficiency (PCE), and improved environmental and thermal stability. kaust.edu.sascispace.com |
| Fluorinated benzylamines | Suppresses defects and improves moisture resistance due to the hydrophobic nature of the fluoro-substituents. nih.gov | Increased PCE up to 17.6% in carbon-based PSCs and significantly enhanced stability against humidity. nih.gov |
The unique electronic characteristics of the this compound molecule make it a valuable building block for the synthesis of functional organic materials with tailored properties. The cyano group is a strong electron-withdrawing group, which can significantly alter the electronic and optical properties of a conjugated organic molecule. rsc.org By strategically incorporating this moiety into larger π-conjugated systems, such as polymers or small molecules used in organic electronics, researchers can fine-tune critical parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org
This ability to engineer the electronic structure is crucial for a wide range of applications. For instance, in organic light-emitting diodes (OLEDs) and organic solar cells, precise control over energy levels is necessary to ensure efficient charge injection, transport, and recombination or separation. rsc.org The presence of the fluorine atom further enhances the electron-accepting nature of the molecule and can improve the material's stability and processing characteristics.
The benzylamine portion of the molecule provides a reactive handle for polymerization or for grafting onto other molecular scaffolds. This allows for the integration of the cyano-fluoro-phenyl unit into a variety of material architectures, from linear polymers to complex dendritic structures. The result is a class of functional organic materials whose properties, including color, charge transport capability, and light-emitting efficiency, can be systematically adjusted through molecular design. rsc.orgdeliuslab.com
Table 3: Influence of Structural Moieties of this compound on Organic Material Properties
| Structural Moiety | Electronic Effect | Potential Impact on Material Properties |
| Cyano Group (-C≡N) | Strong electron-withdrawing | Lowers HOMO/LUMO levels; modifies optical absorption and emission; enhances electron transport. rsc.org |
| Fluorine Atom (-F) | Inductive electron-withdrawing | Increases ionization potential; improves thermal and oxidative stability. |
| Benzylamine Group (-C₆H₃-CH₂NH₂) | Provides a reactive site | Enables polymerization and integration into larger molecular structures; can influence intermolecular packing and morphology. |
Advanced Analytical Techniques for Comprehensive Characterization and Elucidation in 2 Cyano 4 Fluorobenzylamine Research
The rigorous characterization of 2-Cyano-4-fluorobenzylamine and its derivatives is fundamental to understanding their chemical properties and ensuring their suitability for various applications. A multi-technique approach, combining spectroscopic and chromatographic methods, is essential for unambiguous structural elucidation, purity assessment, and investigation of electronic properties.
Future Directions and Emerging Research Avenues for 2 Cyano 4 Fluorobenzylamine
Development of Novel, Sustainable, and Highly Selective Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 2-Cyano-4-fluorobenzylamine, a key research focus will be the design of novel synthetic routes that adhere to the principles of green chemistry. This includes the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Current research in related fields has highlighted the potential of transition-metal catalysis for the efficient synthesis of similar compounds. For instance, methods for preparing 2-cyano-4'-methylbiphenyl have utilized transition-metal catalysts to achieve high selectivity and yield. Future work on this compound could adapt these approaches, focusing on catalysts that are abundant, non-toxic, and recyclable. The development of continuous flow processes also presents a promising avenue for a more sustainable and scalable production of this compound.
| Parameter | Traditional Synthesis | Future Sustainable Synthesis |
| Catalyst | Stoichiometric reagents | Recyclable, non-toxic catalysts |
| Solvents | Volatile organic compounds | Green solvents or solvent-free conditions |
| Energy Input | High temperature and pressure | Lower energy requirements |
| Waste Generation | Significant byproduct formation | Minimal waste, high atom economy |
| Process | Batch processing | Continuous flow processing |
Exploration of New Derivatization Opportunities for Advanced Functional Materials and Chemical Probes
The inherent reactivity of the amine and cyano groups, coupled with the electronic properties imparted by the fluorine atom, makes this compound an ideal scaffold for the synthesis of novel functional materials and chemical probes. Future research will likely focus on leveraging these reactive sites to create a diverse array of derivatives with tailored properties.
Derivatization of the benzylamine (B48309) moiety can lead to the formation of amides, sulfonamides, and other functionalities, opening doors to new classes of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The cyano group can be transformed into other functional groups, such as carboxylic acids or tetrazoles, further expanding the chemical space accessible from this starting material.
Furthermore, the presence of the fluorine atom is particularly advantageous for the development of chemical probes for positron emission tomography (PET) imaging. The introduction of a fluorine-18 radiolabel would enable the in vivo tracking of molecules containing the 2-Cyano-4-fluorobenzyl moiety, offering powerful tools for medical diagnostics and drug development.
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of new applications for this compound. Advanced computational modeling techniques, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.
Future research will utilize computational models to:
Predict Reaction Outcomes: Simulate potential synthetic routes to identify the most promising and sustainable pathways, thereby reducing the need for extensive experimental screening.
Design Novel Materials: Predict the electronic, optical, and mechanical properties of new materials derived from this compound, guiding the synthesis of next-generation functional materials.
Understand Intermolecular Interactions: Model the interactions of this compound-based molecules with biological targets or other materials, facilitating the rational design of new drugs and hybrid systems.
The concept of "fluoromaticity," which describes the influence of fluorine substituents on the aromaticity and electronic properties of benzene (B151609) rings, will be a key area of computational investigation for this compound.
Integration of this compound into Multi-functional Hybrid Systems for Emerging Technologies
The development of multi-functional hybrid materials, which combine the distinct properties of organic and inorganic components, is a rapidly growing field of materials science. The unique properties of this compound make it an attractive organic building block for the creation of novel hybrid systems with applications in electronics, catalysis, and sensing.
Future research will explore the integration of this compound or its derivatives with inorganic materials such as metal oxides, quantum dots, and metal-organic frameworks (MOFs). The amine group can act as a versatile anchor to bind to the surface of these inorganic components, while the fluorinated and cyanated aromatic ring can impart specific electronic and optical properties to the resulting hybrid material.
The synthesis of these hybrid systems will focus on creating well-defined interfaces between the organic and inorganic components to ensure efficient communication and synergistic enhancement of their properties. These materials could find use in a variety of emerging technologies, including:
Advanced Sensors: Hybrid materials that exhibit changes in their optical or electronic properties in response to specific analytes.
Photocatalysts: Systems that can harness light energy to drive chemical reactions for applications such as water splitting or CO2 reduction.
Next-Generation Electronics: Materials with tailored electronic properties for use in transistors, solar cells, and other electronic devices.
| Hybrid System Component | Potential Role of this compound | Emerging Technology Application |
| Metal Nanoparticles | Surface functionalization, electronic modification | Catalysis, Sensing |
| Quantum Dots | Passivation of surface defects, charge transfer | Optoelectronics, Bio-imaging |
| Metal-Organic Frameworks (MOFs) | Functional linker, pore environment modification | Gas storage, Separation |
| Graphene/Carbon Nanotubes | Non-covalent functionalization, property tuning | Composites, Electronics |
Innovations in Analytical Characterization for Real-time Monitoring and Complex System Analysis
As the synthesis and application of this compound and its derivatives become more sophisticated, the need for advanced analytical techniques for their characterization and monitoring will become increasingly critical. Future research in this area will focus on developing and applying innovative analytical methods to provide a deeper understanding of the chemical and physical properties of these materials.
Key areas of innovation will include:
Advanced Spectroscopic Techniques: The use of multi-dimensional NMR spectroscopy and advanced mass spectrometry techniques to unambiguously determine the structure of new derivatives and to study their dynamic behavior.
In-situ and Operando Characterization: The development of methods to monitor chemical reactions and material transformations in real-time, providing valuable insights into reaction mechanisms and material formation processes. This could involve the use of techniques such as process analytical technology (PAT) in continuous flow synthesis.
Surface-Sensitive Techniques: The application of techniques such as X-ray photoelectron spectroscopy (XPS) and scanning probe microscopy to characterize the surface and interface of hybrid materials containing this compound.
These advanced analytical tools will be essential for establishing structure-property relationships, ensuring quality control, and accelerating the translation of new discoveries from the laboratory to industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Cyano-4-fluorobenzylamine in laboratory settings?
- Methodological Answer : The compound can be synthesized via reductive amination of a benzaldehyde precursor (e.g., 4-fluoro-2-cyanobenzaldehyde) using sodium borohydride (NaBH₄) or catalytic hydrogenation. Purification typically involves column chromatography with silica gel, eluting with ethyl acetate/hexane mixtures. Ensure intermediates are validated via thin-layer chromatography (TLC) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Use moisture-free environments during handling. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Refer to safety protocols for fluorinated compounds to avoid inhalation or dermal exposure .
Q. What spectroscopic methods are optimal for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm aromatic proton environments and cyano/amine groups (e.g., δ ~4.3 ppm for benzylamine CH₂).
- 19F NMR : To verify fluorine substitution patterns.
- FTIR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch).
Cross-reference data with databases like NIST for structural validation .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer : Contradictions may arise from solvent effects, impurities, or tautomerism. Perform:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals.
- Variable Temperature NMR : To identify dynamic processes.
- Computational Predictions : Compare experimental shifts with density functional theory (DFT)-calculated values.
Document purity levels (>95% by HPLC) to rule out impurity interference .
Q. What strategies optimize the selectivity of this compound synthesis to minimize by-products?
- Methodological Answer :
- Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- In Situ Monitoring : Use GC-MS or inline IR to detect intermediates and adjust reaction parameters (e.g., temperature, pH).
Statistical tools like Design of Experiments (DoE) can identify critical variables .
Q. How can computational methods elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for key steps (e.g., reductive amination) using software like Gaussian or ORCA.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Docking Studies : If applicable, explore interactions with biological targets (e.g., enzymes). Validate predictions with kinetic isotope effects (KIE) or isotopic labeling .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?
- Methodological Answer :
- Replicate Experiments : Confirm solubility in multiple solvents (e.g., DMSO, methanol) under controlled humidity/temperature.
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess degradation thresholds.
- Meta-Analysis : Compare datasets across literature, prioritizing peer-reviewed studies over vendor catalogs .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Safety and Compliance
Q. What are the critical safety considerations for scaling up reactions involving this compound?
- Methodological Answer :
- Ventilation : Use fume hoods with >100 ft/min face velocity.
- Waste Management : Segregate fluorinated waste and consult EPA guidelines for disposal.
- Emergency Protocols : Train staff on antidotes for cyanide exposure (e.g., hydroxocobalamin) and ensure eyewash stations/safety showers are accessible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

